4-Chloro-6-((dimethylamino)methyl)picolinonitrile 4-Chloro-6-((dimethylamino)methyl)picolinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15978273
InChI: InChI=1S/C9H10ClN3/c1-13(2)6-9-4-7(10)3-8(5-11)12-9/h3-4H,6H2,1-2H3
SMILES:
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol

4-Chloro-6-((dimethylamino)methyl)picolinonitrile

CAS No.:

Cat. No.: VC15978273

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-((dimethylamino)methyl)picolinonitrile -

Specification

Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
IUPAC Name 4-chloro-6-[(dimethylamino)methyl]pyridine-2-carbonitrile
Standard InChI InChI=1S/C9H10ClN3/c1-13(2)6-9-4-7(10)3-8(5-11)12-9/h3-4H,6H2,1-2H3
Standard InChI Key ZETCZENSOLGRCD-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=NC(=CC(=C1)Cl)C#N

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key properties derived from supplier documentation and computational predictions include:

PropertyValue
Molecular FormulaC₉H₁₀ClN₃
Molecular Weight195.65 g/mol
Purity≥98% (HPLC)
Storage Conditions2–8°C in inert atmosphere
Predicted LogP (iLOGP)1.45
Topological Polar Surface Area36.78 Ų

These parameters suggest moderate lipophilicity and solubility in polar aprotic solvents, though experimental solubility data remain unreported .

Synthetic Methodologies

Bromination-Amination Sequence

A common strategy for introducing dimethylaminomethyl groups involves:

  • Bromination: Reacting 4-chloropicolinonitrile with N-bromosuccinimide (NBS) under radical initiation to generate a bromomethyl intermediate.

  • Amination: Treating the brominated product with dimethylamine to substitute the bromide with a dimethylamino group .

This method mirrors the synthesis of 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine, where NBS and AIBN in carbon tetrachloride yielded a 70% brominated product .

Direct Functionalization

Alternative approaches may employ:

  • Mannich Reaction: Condensing formaldehyde and dimethylamine with a pre-chlorinated picolinonitrile precursor.

  • Metal-Catalyzed Coupling: Utilizing palladium or copper catalysts to install the dimethylaminomethyl group via cross-coupling .

Purification and Characterization

Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate/hexanes, as demonstrated in related pyridine syntheses . Final characterization likely combines LC-MS for molecular weight confirmation and ¹H/¹³C NMR for structural elucidation.

Research Gaps and Future Directions

Unexplored Synthetic Routes

  • Microwave-Assisted Synthesis: Could reduce reaction times for bromination/amination steps.

  • Biocatalytic Methods: Enzymatic installation of the dimethylaminomethyl group might improve regioselectivity.

Biological Screening

Priority areas include:

  • Antimicrobial Assays: Testing against Gram-positive/negative bacteria and fungi.

  • Cancer Cell Line Profiling: Focus on kinase-driven malignancies (e.g., non-small cell lung cancer).

Computational Modeling

DFT studies could predict:

  • Reaction Barriers: For proposed synthetic pathways.

  • Drug-Likeness: ADMET profiles using QSAR models.

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